Fmoc-Met-OPfp
CAS No.: 86060-94-8
VCID: VC21542880
Molecular Formula: C26H20F5NO4S
Molecular Weight: 537.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Met-OPfp, or N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-methionine 2,3,4,5,6-pentafluorophenyl ester, is a crucial intermediate in peptide synthesis. It combines the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with L-methionine and a pentafluorophenyl ester moiety, facilitating efficient peptide assembly. Chemical Data Table
Role in Peptide SynthesisFmoc-Met-OPfp plays a significant role in solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of methionine, preventing unwanted reactions during the synthesis process. The pentafluorophenyl ester facilitates the activation of the carboxyl group, allowing for efficient coupling reactions . Synthesis and DeprotectionThe synthesis of peptides using Fmoc-Met-OPfp involves sequential coupling and deprotection steps. The Fmoc group is removed using bases like piperidine or morpholine, which are commonly used in SPPS due to their efficiency and cost-effectiveness . The pentafluorophenyl ester is activated during coupling reactions, ensuring high yields of peptide products. Safety and StorageFmoc-Met-OPfp requires careful handling due to its potential hazards. It is advised not to breathe dust and to avoid contact with skin and eyes (S22, S24/25) . Storage conditions should be between 2-8°C to maintain stability. Research FindingsRecent studies emphasize the importance of Fmoc-Met-OPfp in peptide synthesis, highlighting its efficiency and stability. The compound's role in facilitating high-yield peptide synthesis makes it a valuable tool in biochemical research . |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 86060-94-8 | ||||||||||||||
Product Name | Fmoc-Met-OPfp | ||||||||||||||
Molecular Formula | C26H20F5NO4S | ||||||||||||||
Molecular Weight | 537.5 g/mol | ||||||||||||||
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | ||||||||||||||
Standard InChI | InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1 | ||||||||||||||
Standard InChIKey | OKDPSRDTLNXPFQ-SFHVURJKSA-N | ||||||||||||||
Isomeric SMILES | CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||
SMILES | CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||
Canonical SMILES | CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | ||||||||||||||
Synonyms | Fmoc-Met-OPfp;86060-94-8;Fmoc-L-methioninepentafluorophenylester;47469_ALDRICH;SCHEMBL17151010;47469_FLUKA;L-Methionine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-125;CF-831;ZINC71788072;AKOS015853423;AKOS015902598;AK163532;TR-026839;FT-0629881;ST24047292;I14-19902;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-methioninepentafluorophenylester | ||||||||||||||
PubChem Compound | 13585949 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume